molecular formula C14H13KN2O5S B6076367 potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

Cat. No. B6076367
M. Wt: 360.43 g/mol
InChI Key: BNRKTEYDGRQYNH-NSPIFIKESA-M
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Description

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate, also known as HMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In

Mechanism of Action

The mechanism of action of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a role in cell signaling and proliferation. The exact mechanism of action of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is still being investigated, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant effects, and has been investigated for its potential use in the treatment of oxidative stress-related diseases. Additionally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases. potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has also been shown to have anticancer effects, and has been investigated for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and has been shown to have a variety of biological activities. Additionally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been used as a tool in biochemical research, particularly in the study of protein-ligand interactions. However, there are also limitations to the use of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its effects. Additionally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has not been extensively studied in vivo, and further research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate. One area of interest is the investigation of its potential use in the treatment of various diseases, particularly cancer. Additionally, further research is needed to fully understand the mechanism of action of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate, and to determine its potential toxicity and side effects. Finally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been used as a tool in biochemical research, and further research is needed to explore its potential applications in this area.

Synthesis Methods

The synthesis of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-nitrobenzenesulfonyl chloride and potassium hydroxide. The final product is obtained through recrystallization. This method has been optimized for high yield and purity, and has been widely used in the production of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate for scientific research purposes.

Scientific Research Applications

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has been used as a tool in biochemical research, particularly in the study of protein-ligand interactions.

properties

IUPAC Name

potassium;4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S.K/c1-21-13-4-2-3-10(14(13)17)9-15-16-11-5-7-12(8-6-11)22(18,19)20;/h2-9,16-17H,1H3,(H,18,19,20);/q;+1/p-1/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKTEYDGRQYNH-NSPIFIKESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

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